Carbonylaminobenzamide
Description
Contextualization within Amide Chemistry
Carbonylaminobenzamide derivatives are a specialized subset of amides, organic compounds characterized by a carbonyl group (C=O) bonded to a nitrogen atom. What sets them apart is the presence of a benzamide (B126) core, which is an aromatic amide derived from benzoic acid. The "carbonylamino" portion of the name indicates an additional carbonyl group attached to an amino group, which is then linked to the benzamide structure. This arrangement creates a unique electronic and structural environment, influencing the molecule's reactivity, conformation, and biological activity.
The amide bond is a cornerstone of peptide and protein chemistry, and its stability and planarity are well-understood. In this compound derivatives, the interplay between the two amide-like functionalities, one directly attached to the benzene (B151609) ring and the other as part of the carbonylamino side chain, leads to complex and often desirable chemical properties.
Overview of Structural Motifs and Substructural Features within this compound Scaffolds
The basic this compound scaffold offers numerous points for structural modification, leading to a wide diversity of derivatives. Key structural motifs and substructural features include:
The Benzamide Core: The substitution pattern on the aromatic ring of the benzamide moiety can be varied. Electron-donating or electron-withdrawing groups can be introduced to modulate the electronic properties of the entire molecule. The position of the carbonylamino group on the ring (ortho, meta, or para) also significantly impacts the molecule's shape and potential for intramolecular interactions.
The Carbonylamino Linker: This linker is a critical component that connects the benzamide core to other chemical entities. The nitrogen and carbonyl groups within this linker can participate in hydrogen bonding, which is crucial for interactions with biological targets.
Terminal Substituents: The atom or group attached to the terminal carbonyl of the carbonylamino linker can be widely varied. This position is often a key determinant of the derivative's specific function, be it as a pharmacophore in a drug candidate or a reactive handle for polymerization. For instance, derivatives with a 2,3-dichlorophenyl group attached to the nitrogen atom of the amide linkage have been synthesized and studied. ontosight.ai
The conformational flexibility of the carbonylamino side chain, combined with the rigidity of the benzamide core, allows these molecules to adopt specific three-dimensional arrangements, a critical factor in their biological activity and material properties. The universe of protein structures is known to be degenerate, with many frequently repeating structural motifs, and the study of such motifs can provide a valuable connection between structure and sequence. nih.gov
Historical Perspective on the Emergence of this compound Research
The study of this compound derivatives is an outgrowth of the broader field of benzamide chemistry, which has a long history in medicinal chemistry. Benzamides themselves are found in a variety of approved drugs. The more complex this compound scaffold likely emerged from systematic structure-activity relationship (SAR) studies, where researchers sought to optimize the properties of simpler benzamide-containing molecules.
The proliferation of derivative assets in various fields has been unprecedented in recent decades, leading to a commensurate growth in scientific research to understand and utilize these new entities. springerprofessional.de This trend is mirrored in the chemical sciences, with an increasing focus on novel molecular scaffolds like this compound. Early research likely focused on the synthesis of these compounds and initial explorations of their biological activities. As synthetic methodologies became more advanced, so did the ability to create a wider and more complex range of derivatives, paving the way for more detailed investigations into their potential applications. The evolution of financial derivatives, for example, has been influenced by market conditions, technological progress, and regulatory changes, a pattern of development also seen in the exploration of new chemical derivatives. researchgate.net
Significance and Scope of Research on this compound Derivatives
Research into this compound derivatives is a vibrant and expanding area with significant implications for both medicine and materials science. The versatility of the scaffold allows for the fine-tuning of molecular properties to achieve a desired effect.
In the realm of medicinal chemistry, these derivatives have been investigated for a wide range of therapeutic applications. For instance, certain derivatives have been explored for their potential as anticoagulants, targeting key enzymes in the coagulation cascade like thrombin and factor Xa. researchgate.netresearchgate.net Others have shown promise as anticancer agents, with some acting as tubulin inhibitors that target the colchicine (B1669291) binding site. nih.gov The ability to systematically modify the structure of this compound derivatives allows for the optimization of their pharmacokinetic and pharmacodynamic profiles.
Beyond medicine, the structural features of this compound derivatives make them attractive candidates for the development of new materials. The presence of multiple amide functionalities allows for the formation of extensive hydrogen-bonding networks, which can lead to the self-assembly of molecules into well-ordered supramolecular structures. This property is of interest for the creation of functional materials such as liquid crystals, gels, and polymers with specific mechanical or electronic properties.
The continued exploration of new synthetic methods, coupled with advanced analytical techniques and computational modeling, will undoubtedly lead to the discovery of novel this compound derivatives with even more remarkable properties and applications. The ability to perform detailed analysis of spectroscopic data is crucial in this endeavor. nzqa.govt.nzarxiv.org
Detailed Research Findings
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various organic reactions. A common approach involves the coupling of a substituted aminobenzamide with a suitable carbonyl-containing compound. For example, the reaction of an aminobenzamide with an isocyanate or a chloroformate can yield the desired this compound structure. Microwave-assisted organic synthesis has also been employed to facilitate these reactions, often leading to higher yields and shorter reaction times. nih.gov
| Starting Material 1 | Starting Material 2 | Reaction Type | Product | Reference |
| 2-Aminobenzamide (B116534) | 2,3-Dichlorophenyl isocyanate | Nucleophilic Addition | 2-({[(2,3-dichlorophenyl)amino]carbonyl}amino)benzamide | ontosight.ai |
| 3-Aminobenzonitrile | Phosgene | Phosgenation, then Amidation | Isocyanate intermediate, then reacted with an amine | researchgate.net |
| 2-Nitrobenzoyl chloride | 3-Cyanoaniline | Acylation, then Reduction and further steps | N-(3-cyanophenyl)-2-nitrobenzamide, leading to amidino derivatives | researchgate.net |
Spectroscopic Data of this compound Derivatives
The characterization of this compound derivatives relies heavily on spectroscopic techniques. Infrared (IR) spectroscopy is used to confirm the presence of the characteristic carbonyl and N-H stretching vibrations of the amide and urea (B33335) functionalities. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the elucidation of the complete chemical structure. Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.
Databases such as the NIST Atomic Spectra Database and other specialized spectral databases are invaluable resources for researchers in this field. nist.govwashington.eduwisc.edu
| Compound | Spectroscopic Data Highlights | Reference |
| 2-(((3-chloroanilino)carbonyl)amino)benzamide | Molecular Formula: C14H12ClN3O2, Monoisotopic Mass: 289.0618 Da | uni.lu |
| N-(substituted quinoline-3-yl) benzamide derivatives | Characterized by FT-IR, 1H NMR, 13C NMR, and Mass spectrometry (MS) | ajol.info |
| 4 -[4 -(1-(aryl)ureido)benzamide]podophyllotoxin congeners | MS (ESI): m/z 563 [M+H]+ for one derivative | scribd.com |
Established Synthetic Pathways for the Core this compound Scaffold
The construction of the fundamental this compound structure, centered around the benzamide core, can be achieved through several reliable synthetic routes. These pathways offer flexibility in starting materials and reaction conditions, allowing for the synthesis of a diverse range of benzamide derivatives.
Oxidative Amidation Approaches for Benzamide Synthesis
Oxidative amidation has emerged as a powerful tool for the synthesis of benzamides, providing a direct conversion of various precursors into the desired amide products. This approach often involves the in-situ generation of an active acylating species from aldehydes, benzylamines, or even methylarenes, which then reacts with an amine.
One common strategy is the oxidative amidation of aldehydes with amines. A highly efficient copper-catalyzed protocol utilizes amine hydrochloride salts and tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.org This method is advantageous due to the stability of amine salts and has been shown to produce amides in high yields, with some reactions achieving up to 99% efficiency. organic-chemistry.org The use of a CuI catalyst and NaHCO₃ as a base are crucial for the success of this transformation. organic-chemistry.org Another approach involves a one-pot procedure where aldehydes are converted to reactive nitrile imine intermediates, which are then oxidized to an acyl diazene species that subsequently acylates the amine. nih.gov Metal-free oxidative amidation processes have also been developed, employing reagents like hypervalent iodine species. acs.org
Benzylamines can also serve as precursors for benzamides through oxidative C-H bond cleavage. A notable metal-free method employs a catalytic amount of iodine (I₂) with TBHP as a green oxidant to convert benzylic carbons into the corresponding benzamides under mild conditions. acs.org Lewis acid catalysts, such as ZnBr₂ or FeCl₃, in conjunction with TBHP, have also been demonstrated to effectively catalyze the oxidation of benzylamines to amides. rsc.org
Furthermore, direct oxidative amidation can be achieved from methylarenes. An environmentally friendly method utilizes TBHP as the oxidant with co-catalysis of TBAI and FeCl₃ in water to efficiently produce aromatic amides from these readily available starting materials.
Interactive Data Table: Oxidative Amidation Approaches for Benzamide Synthesis
| Precursor | Catalyst/Reagent | Oxidant | Key Features | Reported Yields |
| Aldehydes | CuI | TBHP | Mild and efficient, uses amine HCl salts. organic-chemistry.org | Up to 99% organic-chemistry.org |
| Aldehydes | 2-nitrophenylhydrazine auxiliary | KBr/Oxone/K₂CO₃ | One-pot synthesis via nitrile imine intermediates. nih.gov | Moderate acs.org |
| Benzylamines | I₂ (catalytic) | TBHP | Metal-free, mild conditions. acs.org | Good to excellent acs.org |
| Benzylamines | ZnBr₂ or FeCl₃ (10 mol%) | TBHP | Lewis acid-catalyzed. rsc.org | Not specified |
| Methylarenes | TBAI/FeCl₃ | TBHP | Environmentally friendly, performed in water. | Efficient |
Acylation Reactions Involving Amine Precursors
Acylation of amines with activated carboxylic acid derivatives is a cornerstone of amide synthesis. The most traditional and widely used method in this category is the reaction of an amine with a benzoyl chloride. This reaction, often referred to as the Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. testbook.comvedantu.com The Schotten-Baumann conditions often involve a two-phase system of water and an organic solvent, where the base in the aqueous phase neutralizes the generated acid. lscollege.ac.in This method is versatile and has been applied to the synthesis of various benzamides, including N-benzylacetamide from benzylamine and acetyl chloride. testbook.com
The synthesis of N-aryl benzamides can be achieved by reacting nitroarenes with acyl chlorides in the presence of an iron reductant in water. This method provides a selective and mild route to N-aryl amides from commercially available starting materials. rsc.org
Interactive Data Table: Acylation Reactions for Benzamide Synthesis
| Acylating Agent | Amine Precursor | Reaction Name/Conditions | Key Features | Reported Yields |
| Benzoyl chloride | Primary/Secondary amines | Schotten-Baumann reaction | Base-mediated, often biphasic solvent system. testbook.comlscollege.ac.in | Generally high |
| Acetyl chloride | Benzylamine | Schotten-Baumann reaction | Forms N-benzylacetamide. testbook.com | Not specified |
| Benzoyl chloride | Phenethylamine | Schotten-Baumann reaction | Synthesis of benzamide derivatives. vedantu.comchemistry-reaction.com | Not specified |
| Acyl chlorides | Nitroarenes | Fe-mediated reduction/amidation | One-pot synthesis in water. rsc.org | Medium to excellent rsc.org |
Coupling Reactions for Benzamide Formation
Palladium-catalyzed coupling reactions have become indispensable in modern organic synthesis, and they offer a powerful means to construct benzamides. Aminocarbonylation, in particular, provides a direct route to amides from aryl halides. In this process, an aryl halide is reacted with carbon monoxide and an amine in the presence of a palladium catalyst. acs.orgnih.gov Mechanistic studies have shown that the reaction proceeds through the formation of a phenacylpalladium halide complex, which then reacts with the amine to form the C-N bond. acs.orgnih.gov
Another palladium-catalyzed approach is the aminocarbonylation of aryl halides using formic acid and carbodiimides as a source of carbon monoxide. This method avoids the need to handle gaseous carbon monoxide directly. nih.gov The synthesis of benzamide-benzothiazole conjugates has also been achieved through palladium-catalyzed aminocarbonylation of iodoarenes with 2-aminobenzothiazole as the nucleophile. researchgate.net
Interactive Data Table: Coupling Reactions for Benzamide Formation
| Aryl Precursor | Amine Source | Catalyst/CO Source | Key Features |
| Aryl chlorides | Ammonia | Palladium catalyst / CO gas | Mechanistic studies available. acs.orgnih.gov |
| Aryl halides | Amines | Palladium catalyst / Formic acid & carbodiimide | In-situ CO generation. nih.gov |
| Iodoarenes | 2-Aminobenzothiazole | Palladium catalyst / CO gas | Synthesis of benzamide-benzothiazole conjugates. researchgate.net |
Other Conventional Amide Synthesis Techniques
Beyond the aforementioned methods, several other conventional techniques are routinely employed for the synthesis of the benzamide scaffold.
The direct amidation of carboxylic acids with amines is an atom-economical approach, though it can be challenging due to the formation of unreactive ammonium carboxylate salts. To overcome this, various activating agents and catalysts have been developed. For instance, tetramethyl orthosilicate (TMOS) has been shown to be an effective reagent for the direct amidation of both aliphatic and aromatic carboxylic acids. acs.org Titanium tetrachloride (TiCl₄) can also mediate the direct condensation of carboxylic acids and amines. nih.gov A thermo-mechanochemical approach, involving simultaneous mechanical and thermal activation, allows for the direct and quantitative conversion of carboxylic acids and amines to amides without the need for solvents or activating agents. chemrxiv.org
The Ritter reaction provides a unique pathway to N-alkyl amides from nitriles and a source of a stable carbocation, such as a tertiary or benzylic alcohol, in the presence of a strong acid. wikipedia.orgchemistry-reaction.com Milder conditions have also been developed, for example, using refluxing formic acid, which avoids the need for a strong acid catalyst. organic-chemistry.org This method is particularly useful for preparing amides that might be sensitive to harsher conditions. organic-chemistry.org
Derivatization Strategies for Functional Group Incorporation
Once the core benzamide scaffold is in place, further functionalization can be carried out to introduce a variety of substituents, thereby modulating the compound's properties. A key site for such modifications is the benzamide nitrogen atom.
Modifications at the Benzamide Nitrogen Atom
The hydrogen atom on the benzamide nitrogen can be substituted through various N-alkylation and N-arylation reactions.
N-Alkylation of benzamides can be achieved using alcohols in the presence of a cobalt-nanocatalyst. This method offers a broad substrate scope and good functional group tolerance. nih.gov The reaction is believed to proceed via a base-promoted dehydrogenation of the alcohol to an aldehyde, followed by condensation with the benzamide and subsequent reduction. nih.gov Palladium catalysts, such as Pd(OAc)₂, have also been employed for the N-alkylation of benzamides with alcohols, sometimes under solvent-free conditions at elevated temperatures. rsc.org Another approach involves the use of alkyl halides as the alkylating agent, which can be effective for both primary and secondary amides under mild conditions. escholarship.org
N-Arylation of benzamides can be accomplished through various cross-coupling reactions. While not as extensively detailed in the provided context for the direct N-arylation of a pre-formed benzamide, the synthesis of N-aryl benzamides through methods like the Ullmann condensation or Buchwald-Hartwig amidation are well-established in the broader literature and represent viable strategies. The synthesis of N-aryl benzamides from nitroarenes and acyl chlorides also provides a direct route to these derivatives. rsc.org
Interactive Data Table: Derivatization at the Benzamide Nitrogen
| Modification | Reagent | Catalyst | Key Features |
| N-Alkylation | Alcohols | Cobalt-nanocatalyst | Broad substrate scope, good functional group tolerance. nih.gov |
| N-Alkylation | Alcohols | Pd(OAc)₂ | Can be performed under solvent-free conditions. rsc.org |
| N-Alkylation | Alkyl halides | Phase transfer catalyst | Mild conditions for primary and secondary amides. escholarship.org |
| N-Arylation | Nitroarenes/Acyl chlorides | Iron reductant | Direct synthesis of N-aryl benzamides. rsc.org |
Structure
2D Structure
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
2-isocyanatobenzamide |
InChI |
InChI=1S/C8H6N2O2/c9-8(12)6-3-1-2-4-7(6)10-5-11/h1-4H,(H2,9,12) |
InChI Key |
IGGHBQMZERWHGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)N=C=O |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation of Carbonylaminobenzamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for the structural analysis of organic molecules, offering insights into the carbon-hydrogen framework. tandfonline.com The appearance of NMR spectra is influenced by both intramolecular factors and intermolecular effects, such as the solvent, which can significantly modify chemical shifts. tandfonline.com
Proton NMR (¹H NMR) Applications for Structural Assignment
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In Carbonylaminobenzamide derivatives, the ¹H NMR spectrum reveals characteristic signals corresponding to protons in different chemical environments. Aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), often as complex multiplets due to spin-spin coupling. The amide (N-H) proton signal is particularly diagnostic, often appearing as a broad singlet further downfield (δ 8.0-10.0 ppm), with its exact chemical shift being highly sensitive to solvent and concentration. The formation of an amide bond can be confirmed by the appearance of a new peak, for instance, around 8.808 ppm, corresponding to the HNRCO group. researchgate.net
Table 1: Representative ¹H NMR Data for a Substituted this compound Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (Ar-H) | 7.50 - 8.20 | Multiplet (m) | 4H |
| Amide (CO-NH-Ar) | 9.85 | Singlet (s) | 1H |
| Amine (CO-NH₂) | 7.90 | Broad Singlet (br s) | 2H |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. wikipedia.org Although less sensitive than ¹H NMR, it is invaluable for identifying the types of carbon atoms present. wikipedia.org In this compound derivatives, the carbonyl (C=O) carbon of the amide group is a key diagnostic signal, resonating at a significantly downfield chemical shift, typically in the range of 165-180 ppm. libretexts.orgyoutube.com Aromatic carbons produce signals between δ 120-150 ppm, while carbons of alkyl substituents appear in the upfield region (δ 10-40 ppm). youtube.com
Table 2: Typical ¹³C NMR Chemical Shifts for a this compound Skeleton
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Amide Carbonyl (C=O) | 168.5 |
| Urea (B33335) Carbonyl (NH-CO-NH) | 155.0 |
| Aromatic (C-NH) | 142.0 |
| Aromatic (C-CO) | 135.2 |
| Aromatic (CH) | 120.0 - 130.0 |
Two-Dimensional (2D) NMR Techniques for Complex Structures
For more complex this compound derivatives with overlapping signals in 1D spectra, 2D NMR techniques are essential for complete structural assignment. emerypharma.com
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. emerypharma.com It is used to map out the connectivity of protons within the aromatic ring and any attached side chains.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. emerypharma.com This allows for the unambiguous assignment of protonated carbons in the molecule.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule. For instance, an HMBC correlation from an amide N-H proton to the carbonyl carbon would confirm the amide linkage.
Solvent Effects in NMR Spectral Interpretation
The choice of solvent can significantly alter the chemical shifts in an NMR spectrum, a phenomenon known as the solvent effect. tandfonline.comtandfonline.com These changes arise from different intermolecular interactions, such as hydrogen bonding, between the solute and solvent molecules. unn.edu.ng Amide N-H protons are especially susceptible to solvent effects. For example, the chemical shift of an N-H proton can shift by 1-2 ppm when the solvent is changed from a non-polar solvent like chloroform-d (B32938) (CDCl₃) to a hydrogen-bond-accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆). researchgate.netnih.gov Aromatic solvents can also induce notable changes in the chemical shifts of nearby protons. tandfonline.com Understanding these effects is critical for the accurate interpretation of NMR data and for comparing spectra recorded under different conditions.
Table 3: Example of Solvent Effect on Amide Proton (N-H) Chemical Shift
| Solvent | Dielectric Constant | Typical N-H Chemical Shift (δ, ppm) |
|---|---|---|
| Chloroform-d (CDCl₃) | 4.8 | 8.50 |
| Methanol-d₄ (CD₃OD) | 32.7 | 9.20 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound derivatives. ESI-MS typically generates protonated molecules, [M+H]⁺, in the positive ion mode, allowing for the direct determination of the molecular weight. unl.pt
Upon collision-induced dissociation (CID) in tandem MS (MS/MS) experiments, the protonated molecule fragments in a predictable manner. For benzamide-containing structures, a characteristic fragmentation pathway is the cleavage of the amide C-N bond. unl.pt This cleavage results in the formation of a stable benzoyl cation and the loss of a neutral amine fragment. Further fragmentation of the benzoyl cation can occur through the loss of carbon monoxide (CO) to yield a phenyl cation. researchgate.net Analysis of these fragment ions provides conclusive evidence for the core benzamide (B126) structure. In some cases, fragmentation is thought to proceed via N-protonated tautomers. nih.gov
Table 4: Predicted ESI-MS Fragmentation for a Hypothetical this compound (M.W. = 179.17)
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₈H₉N₃O₂]⁺ | 180.1 | Protonated Molecular Ion |
| [M+H - NH₃]⁺ | [C₈H₆N₂O₂]⁺ | 163.0 | Loss of Ammonia |
| [Benzoyl Cation]⁺ | [C₇H₅O]⁺ | 105.0 | Cleavage of amide C-N bond |
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds by analyzing their fragmentation patterns upon electron impact. For aromatic amides like this compound derivatives, EI-MS provides key information for structural characterization. nih.gov The mass spectrum of the parent compound, unsubstituted sulfabenzamide, is readily interpreted based on established fragmentation rules. nih.gov
In the EI-MS of aromatic amides, a common fragmentation pattern involves the cleavage of the amide bond. nih.govunl.pt This typically results in the formation of a resonance-stabilized benzoyl cation. nih.gov This benzoyl cation is often a prominent peak in the spectrum and can undergo further fragmentation by losing a molecule of carbon monoxide (CO) to yield a phenyl cation. nih.govresearchgate.net For instance, acetylbenzylamide shows a fragment ion peak for the benzoyl cation (C₆H₅CO⁺) at m/z 105, which further fragments to the phenyl moiety (C₆H₅⁺) at m/z 77. researchgate.net
Primary amides can also exhibit a significant peak resulting from the cleavage of the R–CONH₂ bond. nih.gov Furthermore, McLafferty rearrangement is a characteristic fragmentation for aliphatic amides that possess a γ-hydrogen, though it is less common in simple aromatic amides unless specific side chains are present. nih.govlibretexts.org The molecular ion peak (M⁺•), while not always the most intense, is crucial for determining the molecular weight. In some benzamide derivatives, the molecular ion can be weak or even absent. nih.gov
Table 1: Typical EI-MS Fragmentation Data for Benzamide Derivatives
| Ion | Proposed Structure | Typical m/z | Notes |
|---|---|---|---|
| Benzoyl cation | [C₆H₅CO]⁺ | 105 | Often a significant peak, formed by cleavage of the C-N bond. nih.govnih.gov |
| Phenyl cation | [C₆H₅]⁺ | 77 | Results from the loss of CO from the benzoyl cation. researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. uccore.orgrsc.org It is widely employed in pharmaceutical analysis to determine the purity of compounds and to identify impurities, even at very low levels. fishersci.comuu.nl
In the context of this compound derivatives, LC-MS serves two primary functions. First, the liquid chromatography component separates the target compound from any unreacted starting materials, byproducts, or degradation products. The time it takes for a compound to elute from the LC column, known as the retention time, is a characteristic property under specific chromatographic conditions. researchgate.net
Second, the mass spectrometer detects the separated components, providing mass-to-charge (m/z) ratio information. rsc.org Soft ionization techniques, such as electrospray ionization (ESI), are commonly used in LC-MS. researchgate.net These methods typically generate a protonated molecule, [M+H]⁺, which allows for the unambiguous determination of the molecular weight of the parent compound and any impurities. nih.govunl.pt This combination of separation and mass detection provides a robust assessment of purity and confirms the identity of the synthesized derivative. uccore.org LC-MS methods can be optimized for speed and reliability, making them suitable for high-throughput screening in drug discovery processes. fishersci.com
Table 2: LC-MS Parameters for Compound Analysis
| Parameter | Description | Importance |
|---|---|---|
| Retention Time (tₛ) | The time taken for a compound to pass through the LC column. | Helps in the initial identification and separation of components in a mixture. researchgate.net |
| Mass-to-Charge Ratio (m/z) | The ratio of an ion's mass to its charge. | Confirms the molecular weight of the compound, typically observed as [M+H]⁺. unl.pt |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com For this compound derivatives, the IR spectrum provides clear evidence for the presence of key amide and urea-like functionalities.
The IR spectra of amides are characterized by several distinct absorption bands. spectroscopyonline.com The N-H stretching vibrations of the amide group are particularly informative. Primary amides (-NH₂) typically show two distinct peaks in the range of 3300-3500 cm⁻¹, while secondary amides (-NH-) exhibit a single peak in the 3370-3170 cm⁻¹ region. masterorganicchemistry.comspectroscopyonline.comyoutube.com These N-H bands are often broader when hydrogen bonding is present. oregonstate.edunih.gov
The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense and characteristic absorptions in the IR spectrum of amides. researchgate.net For benzamide derivatives, this peak typically appears in the range of 1690-1630 cm⁻¹. masterorganicchemistry.com Another important band is the N-H bending vibration, or the Amide II band, which is found between 1665-1530 cm⁻¹ and involves a combination of N-H bending and C-N stretching. researchgate.net The presence and positions of these bands provide strong evidence for the amide structure within this compound derivatives. nih.govmdpi.com
Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amide) | Stretch | 3500 - 3170 | Medium-Strong |
| C=O (Amide I) | Stretch | 1690 - 1630 | Strong |
| N-H (Amide II) | Bend | 1665 - 1530 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.orgkhanacademy.org This technique is particularly useful for analyzing compounds with conjugated systems, such as the aromatic ring and carbonyl group in this compound derivatives.
The absorption of UV-Vis radiation by these molecules typically involves two main types of electronic transitions: π → π* and n → π. libretexts.orgbluffton.edu The π → π transitions are generally more intense and occur when an electron from a π bonding orbital is excited to a π* antibonding orbital. libretexts.org These transitions are characteristic of the conjugated system formed by the benzene (B151609) ring and the carbonyl group. masterorganicchemistry.com
The n → π* transitions are less intense and involve the excitation of an electron from a non-bonding orbital (e.g., the lone pair on the carbonyl oxygen) to a π* antibonding orbital. libretexts.orgmasterorganicchemistry.com The extent of conjugation in the molecule significantly influences the wavelength of maximum absorption (λₘₐₓ). As conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a shift of the λₘₐₓ to longer wavelengths (a bathochromic or red shift). libretexts.orgyoutube.com For benzamide, π → π* transitions have been reported, with substitutions on the ring causing shifts in the absorption wavelength. researchgate.net
Table 4: Electronic Transitions in UV-Vis Spectroscopy of Benzamide Derivatives
| Transition Type | Orbitals Involved | Relative Intensity | Wavelength Region |
|---|---|---|---|
| π → π* | π (bonding) → π* (antibonding) | High | Shorter Wavelength (~220-270 nm) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This technique provides detailed information on bond lengths, bond angles, and torsion angles, allowing for the complete elucidation of the molecular conformation and intermolecular interactions, such as hydrogen bonding, in the solid state. nih.gov
For this compound derivatives that can be grown as single crystals, X-ray diffraction analysis can confirm the molecular structure unequivocally. The analysis yields the crystal system (e.g., monoclinic, orthorhombic) and the space group (e.g., P2₁/c, C2/c), which describe the symmetry of the crystal lattice. nih.govnih.gov
Table 5: Example Crystallographic Data for a Benzamide Derivative
| Parameter | Description | Example Value (for a representative derivative) |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic nih.govnih.gov |
| Space Group | The symmetry group of the crystal. | P2₁/c nih.govnih.gov |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 10.1 Å, b = 16.5 Å, c = 17.1 Å; β = 95° |
| Bond Length (C=O) | The distance between the carbon and oxygen atoms of the carbonyl group. | ~1.23 Å |
Computational Chemistry and Molecular Modeling Studies of Carbonylaminobenzamide Derivatives
Quantum Chemical Calculations
Quantum chemical calculations offer a detailed perspective on the electronic properties and reactivity of molecules. For carbonylaminobenzamide derivatives, these calculations are crucial in elucidating their intrinsic chemical nature.
Density Functional Theory (DFT) for Electronic Structure and Reaction Pathways
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective in predicting the geometries and energies of molecules like this compound derivatives. DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine optimized molecular structures, vibrational frequencies, and the energies of various electronic states.
Studies on related benzamide (B126) and urea (B33335) derivatives have demonstrated the utility of DFT in understanding their stability and reactivity. For instance, calculations can predict the most stable conformation of the molecule and provide insights into the potential energy surface for various chemical reactions. The calculated geometric parameters, such as bond lengths and angles, often show good agreement with experimental data where available. These computational approaches are also instrumental in exploring reaction mechanisms, such as C-C bond cleavage or N-O bond formation, by calculating the energy barriers of transition states. researchgate.net
Frontiers Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller energy gap generally implies higher reactivity. nih.gov
For this compound derivatives, FMO analysis can predict the most probable sites for electrophilic and nucleophilic attack. The distribution of HOMO and LUMO densities across the molecule highlights the regions involved in electron donation and acceptance. This information is vital for understanding intermolecular interactions and designing new molecules with desired electronic properties.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.29 |
| ELUMO | -1.81 |
| Energy Gap (ΔE) | 4.48 |
| Ionization Potential (I) | 6.29 |
| Electron Affinity (A) | 1.81 |
| Global Hardness (η) | 2.24 |
| Electronegativity (χ) | 4.05 |
| Electrophilicity Index (ω) | 3.65 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. q-chem.com This method is particularly useful for quantifying charge transfer and hyperconjugative interactions that contribute to molecular stability.
In the context of this compound derivatives, NBO analysis can reveal significant donor-acceptor interactions. For example, the interaction between a lone pair (LP) on a nitrogen or oxygen atom and an antibonding orbital (π* or σ*) of an adjacent bond can be quantified. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. These interactions play a crucial role in determining the geometry and reactivity of the molecule. rsc.org
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N8 | π(C9-O10) | 55.21 |
| LP(2) O10 | σ(N8-C9) | 28.45 |
| π(C1-C6) | π(C2-C3) | 20.15 |
| π(C4-C5) | π(C2-C3) | 18.90 |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack). Green areas denote neutral potential. researchgate.net
For this compound derivatives, the MEP map can identify the most likely sites for hydrogen bonding and other non-covalent interactions. The oxygen atom of the carbonyl group typically appears as a region of high negative potential, making it a strong hydrogen bond acceptor. Conversely, the hydrogen atoms of the amine and amide groups are regions of positive potential, acting as hydrogen bond donors. This information is critical for understanding how these molecules interact with biological targets.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. rjb.ro It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions.
Ligand-Protein Binding Affinity Prediction and Pose Generation
Molecular docking simulations of this compound derivatives can provide valuable insights into their potential as therapeutic agents. These simulations predict the binding mode and estimate the binding affinity (often expressed as a docking score or binding energy in kcal/mol) of the ligand within the active site of a target protein. researchgate.net
Docking studies on related benzamide and urea derivatives have successfully identified key interactions with various protein targets, such as histone deacetylases (HDACs) and penicillin-binding proteins. researchgate.netnih.gov The simulations reveal specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. For example, the carbonyl oxygen and amide nitrogen atoms of the this compound scaffold are likely to participate in crucial hydrogen bonding interactions with amino acid residues in the protein's active site. The predicted binding poses help in understanding the structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors. nih.govnih.gov
| Compound | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|
| This compound Derivative | -8.5 | ARG487 | Hydrogen Bond |
| TYR805 | Hydrogen Bond | ||
| MET762 | Hydrophobic Interaction |
Identification of Key Amino Acid Residues in Binding Pockets
Understanding the interaction between a ligand and its biological target is fundamental for rational drug design. Computational methods are pivotal in identifying the specific amino acid residues within a protein's binding pocket that are crucial for molecular recognition and binding affinity.
Docking studies, a primary computational technique, can predict the preferred orientation of a this compound derivative when bound to a target protein to form a stable complex. These simulations reveal critical interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, in the binding of derivatives to a target, specific residues are often identified as key players. The binding pocket is typically formed by a combination of hydrophobic and polar amino acids. mdpi.com Hydrophobic residues can form a cavity that accommodates the nonpolar parts of the ligand, while polar and charged residues are responsible for specific hydrogen bonds and electrostatic interactions that anchor the ligand in place.
Key amino acid residues that are frequently involved in the binding of small molecules include tryptophan, which can participate in hydrophobic stacking interactions, and glutamine, which can act as a hydrogen bond donor or acceptor. nih.gov Alanine scanning mutagenesis, a computational technique that systematically replaces residues with alanine, can be used to evaluate the contribution of individual amino acids to the binding energy, thereby identifying the most critical residues for the interaction. rsc.org
The table below illustrates hypothetical key amino acid interactions for a this compound derivative within a target's binding pocket, as identified through molecular docking and simulation.
| Amino Acid Residue | Interaction Type | Distance (Å) |
| TYR 235 | Hydrogen Bond (with carbonyl oxygen) | 2.8 |
| PHE 350 | Pi-Pi Stacking (with benzamide ring) | 3.5 |
| LEU 289 | Hydrophobic Interaction | 3.9 |
| ASP 315 | Hydrogen Bond (with amide nitrogen) | 3.1 |
| ILE 233 | Hydrophobic Interaction | 4.2 |
Structure-Based Virtual Screening Methodologies
Structure-Based Virtual Screening (SBVS) is a computational strategy used in the early stages of drug discovery to identify promising new compounds from large chemical libraries. nih.govnih.gov This approach relies on the three-dimensional structure of the biological target, which can be determined experimentally through X-ray crystallography or NMR spectroscopy, or predicted using computational methods like homology modeling.
The SBVS workflow typically involves several key steps:
Target Preparation : The 3D structure of the target protein is prepared. This includes adding hydrogen atoms, assigning correct protonation states to residues, and defining the binding site or pocket.
Ligand Library Preparation : A large database of chemical compounds is prepared for docking. This involves generating 3D conformations for each molecule and assigning appropriate chemical properties.
Molecular Docking : The ligand library is computationally docked into the defined binding site of the target protein. nih.gov Docking algorithms explore various possible binding poses of each ligand and calculate a score to estimate the binding affinity. nih.gov
Hit Selection and Refinement : Compounds are ranked based on their docking scores and other criteria like drug-likeness. The top-ranked compounds, or "hits," are selected for further experimental validation. arxiv.org
SBVS has proven to be a time- and cost-effective alternative to high-throughput screening (HTS), allowing for the rapid identification of diverse chemical scaffolds with the potential for therapeutic activity. nih.gov Machine learning-based scoring functions are increasingly being used to improve the accuracy of hit prediction in SBVS campaigns. researchgate.net
Molecular Dynamics (MD) Simulations for System Stability and Conformational Analysis
While molecular docking provides a static picture of the protein-ligand interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. frontiersin.orgyoutube.com This allows for a more realistic assessment of the stability of the complex and the conformational changes that may occur upon binding. nih.gov
MD simulations are a powerful tool for investigating the stability of a protein-drug complex. nih.gov After a this compound derivative is docked into its target, an MD simulation is run to observe how the complex behaves in a simulated physiological environment, typically including explicit water molecules and ions. frontiersin.orgyoutube.com
The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable complex will typically show the RMSD values reaching a plateau, indicating that the system has reached equilibrium. Other parameters, such as the radius of gyration (Rg), which measures the compactness of the protein, are also monitored to detect significant conformational changes. mdpi.com
The following table presents sample data from an MD simulation to assess complex stability.
| Simulation Time (ns) | Protein RMSD (nm) | Ligand RMSD (nm) | Radius of Gyration (nm) |
| 0 | 0.00 | 0.00 | 1.85 |
| 10 | 0.15 | 0.08 | 1.86 |
| 20 | 0.18 | 0.10 | 1.84 |
| 30 | 0.21 | 0.11 | 1.85 |
| 40 | 0.20 | 0.12 | 1.86 |
| 50 | 0.22 | 0.11 | 1.85 |
MD simulations provide detailed insights into the dynamic behavior of ligands within their binding sites. These simulations can reveal transient interactions, conformational flexibility of the ligand, and the role of water molecules in mediating protein-ligand interactions. frontiersin.org By analyzing the trajectory of the simulation, researchers can identify which parts of the this compound derivative are flexible and which are rigidly held in place by interactions with the protein.
This dynamic information is crucial for understanding the binding mechanism and can guide the optimization of the ligand's structure to improve its binding affinity and selectivity. For example, if a particular functional group on the derivative is shown to be highly mobile, it might be a candidate for modification to form more stable interactions with the target.
Structure-Activity Relationship (SAR) Studies through Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. gardp.org Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a crucial role in elucidating these relationships. researchgate.net
In a QSAR study, a series of this compound derivatives with known biological activities are analyzed. frontiersin.org Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).
A mathematical model is then developed to correlate these descriptors with the observed biological activity. researchgate.netfrontiersin.org This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.govoncodesign-services.com Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity. nih.govnih.gov
Mechanistic Insights from Computational Studies on Chemical Reactions
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at the molecular level. For this compound derivatives, this can include studying their synthesis, degradation pathways, or metabolic transformations.
Methods like Density Functional Theory (DFT) can be used to calculate the energies of reactants, products, and transition states, allowing for the determination of reaction barriers and the elucidation of the most favorable reaction pathways. nih.gov For example, computational studies can rationalize the effect of different substituents on the reactivity of the benzamide scaffold. nih.gov They can also be used to understand conformational preferences, such as the rotational barrier of the C-N amide bond, which can be influenced by steric and electronic effects from different parts of the molecule. mdpi.com These mechanistic insights are valuable for optimizing reaction conditions and for designing more stable or, conversely, more reactive compounds depending on the desired application.
Biological Activities and Mechanistic Investigations of Carbonylaminobenzamide Derivatives
Enzyme Inhibition Studies
Factor Xa Inhibition and Anticoagulant Pathways
Carbonylaminobenzamide derivatives have been investigated as inhibitors of Factor Xa (FXa), a critical enzyme in the coagulation cascade. nih.govnih.gov FXa is a serine protease that plays a pivotal role in the conversion of prothrombin to thrombin, the final enzyme in the clotting cascade. nih.govnih.gov Inhibition of FXa is a key strategy for the development of novel anticoagulant agents to treat and prevent thromboembolic disorders. nih.gov
Research into benzamidine-based derivatives has shown that these compounds can be potent FXa inhibitors. nih.govnih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing the inhibitory activity of these molecules. For instance, modifications to the P1 and P4 moieties of the inhibitor structure have been shown to significantly impact potency and selectivity. frontiersin.org One study on diaminobenzamide derivatives identified a compound with an IC50 of 17.1 ± 0.9 nM, highlighting the potential of this chemical class. frontiersin.org The introduction of a 5-chloropyridine group into the P1 substituent of certain anthranilate derivatives resulted in a 20-fold increase in FXa inhibitory activity. frontiersin.org
Some this compound derivatives have been designed as dual inhibitors, targeting both Factor Xa and thrombin. nih.gov This dual inhibition can offer a potent anticoagulant effect by interrupting the coagulation cascade at two key points. nih.gov
Table 1: Factor Xa Inhibitory Activity of Selected this compound Derivatives
| Compound | Modification | Target | IC50 (nM) | Reference |
|---|---|---|---|---|
| Compound 12 | Diaminobenzamide derivative | Factor Xa | 17.1 ± 0.9 | frontiersin.org |
| Compound 6 | Anthranilate derivative with 5-chloropyridine at P1 | Factor Xa | 3.5 ± 1.0 | frontiersin.org |
| 45b | Cinnamyl derivative with substituent at 3-position | Factor Xa | < 10 | nih.gov |
| 45j | Cinnamyl derivative with substituent at 3-position | Factor Xa | < 10 | nih.gov |
| DD217 | Amide-based derivative | Factor Xa | 80 ± 20 (PTx2) | nih.gov |
Thrombin (Factor IIa) Inhibition and Coagulation Cascade Modulation
Thrombin (Factor IIa) is a key serine protease that acts at the final stage of the coagulation cascade, converting fibrinogen to fibrin (B1330869) to form a blood clot. nih.gov Inhibition of thrombin is a well-established therapeutic strategy for anticoagulation. bohrium.com this compound derivatives, particularly those with an amidino group, have been synthesized and evaluated for their thrombin inhibitory activity. nih.gov
In one study, a series of N2-thiophenecarbonyl- and N2-tosylanthranilamides were synthesized, with some compounds showing significant, concentration-dependent inhibition of thrombin activity. nih.govresearchgate.net The most active compound, N-(3′-amidinophenyl)-2-((thiophen-2′′-yl)carbonylamino)benzamide, demonstrated potent inhibition. nih.govresearchgate.net These compounds were also found to inhibit thrombin-catalyzed fibrin polymerization and platelet aggregation. nih.govresearchgate.net
The development of dual inhibitors that target both thrombin and Factor Xa is an area of active research. nih.gov The structural similarities between the active sites of these two enzymes have facilitated the design of such dual-action anticoagulants. nih.gov Crystallographic studies have revealed that benzamidine-based inhibitors can adopt different conformations to effectively bind to the active sites of both thrombin and Factor Xa. nih.gov
Table 2: Thrombin and Factor Xa Inhibitory Activity of Selected Anthranilamide Derivatives
| Compound | Target | Activity |
|---|---|---|
| N-(3′-amidinophenyl)-2-((thiophen-2′′-yl)carbonylamino)benzamide (21) | Thrombin, Factor Xa | Most active in series, concentration-dependent inhibition |
| Compound 5 | Thrombin, Factor Xa | Concentration-dependent inhibition |
| Compound 9 | Thrombin, Factor Xa | Concentration-dependent inhibition |
| Compound 22 | Thrombin, Factor Xa | Concentration-dependent inhibition |
| Compound 23 | Thrombin, Factor Xa | Concentration-dependent inhibition |
Inosine 5′-Monophosphate Dehydrogenase (IMPDH) Inhibition for Antimicrobial Research
Inosine 5′-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. ucc.ie As this pathway is essential for DNA and RNA synthesis, IMPDH is a target for the development of antimicrobial agents. ucc.ie
Recent research has identified thiophenyl derivatives of nicotinamide, which share structural similarities with this compound, as potent IMPDH inhibitors. nih.gov These compounds are metabolized within cells by the NAD salvage pathway enzymes, NAMPT and NMNAT1, into unnatural adenine (B156593) dinucleotide (AD) derivatives. nih.gov These AD analogues then act as inhibitors of IMPDH, leading to cell death. nih.gov This mechanism represents a tumor-activated approach to IMPDH inhibition. nih.gov
A study focused on the synthesis of novel IMPDH inhibitors for antimicrobial purposes developed two series of compounds, one containing benzyl-containing urea (B33335) analogues and another with a common 3-nitro-4-chlorophenyl ring. ucc.ie Several of these compounds displayed sub-micromolar activity against P. aeruginosa IMPDH. ucc.ie The investigation of 2-aminobenzamide (B116534) derivatives has also shown their potential as antimicrobial agents, with some compounds exhibiting good activity against various bacterial and fungal strains. mdpi.com
Table 3: Antimicrobial Activity of a Selected 2-Aminobenzamide Derivative
| Compound | Target Organism | Activity |
|---|---|---|
| Compound 5 | Aspergillus fumigatus | Excellent antifungal activity (more than standard drug) |
| Saccharomyces cerevisiae | Excellent antifungal activity (slightly less than standard drug) | |
| Bacterial strains | Good antibacterial activity |
ERK5 Kinase Domain Inhibition and Cellular Signaling
Extracellular signal-regulated kinase 5 (ERK5), also known as mitogen-activated protein kinase 7 (MAPK7), is a member of the MAPK superfamily involved in regulating cellular processes such as proliferation, differentiation, and survival. nih.govcellsignal.com The ERK5 signaling pathway has been implicated in the progression of certain cancers, making it an attractive target for therapeutic intervention. acs.orgmdpi.com
Pyrrole carboxamide derivatives have been developed as selective inhibitors of the ERK5 kinase domain. nih.govncl.ac.uk Optimization of a high-throughput screening hit led to the identification of nanomolar inhibitors of ERK5. nih.gov However, some of these inhibitors were found to paradoxically activate the transcriptional activity of ERK5, a phenomenon that needs to be considered in their development. acs.orgresearchgate.net
The ERK5 signaling cascade involves a three-tiered activation mechanism, with MEK5 being the direct upstream kinase that phosphorylates and activates ERK5. cellsignal.comfrontiersin.org Once activated, ERK5 can translocate to the nucleus and phosphorylate transcription factors, thereby regulating gene expression. cellsignal.com Inhibition of ERK5 has been shown to have anti-inflammatory and anti-tumorigenic effects in some studies. nih.gov However, other research suggests that the kinase activity of ERK5 may be dispensable for some cellular immune responses and proliferation, with observed effects potentially stemming from off-target activities of the inhibitors. nih.gov
Table 4: Activity of Selected ERK5 Inhibitors
| Compound | Target | Effect |
|---|---|---|
| Pyrrole carboxamide derivatives | ERK5 Kinase Domain | Nanomolar inhibition |
| XMD8-92 | ERK5 | Reduces secretion of proinflammatory cytokines |
| XMD17-109 | ERK5 | Reduces secretion of proinflammatory cytokines |
| SKLB-D18 | ERK1/2 and ERK5 | Dual inhibitor with nanomolar potency |
Rho Kinase (ROCK) Inhibition and Cellular Processes
Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a significant role in various cellular functions, including cell adhesion, migration, proliferation, and smooth muscle contraction. nih.govnih.gov Dysregulation of the Rho/ROCK signaling pathway has been implicated in the pathogenesis of several cardiovascular diseases. nih.gov
Benzamide (B126) derivatives have been identified as inhibitors of ROCK. nih.gov In silico screening and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling have been employed to identify and optimize N-methyl-4-(4-pyrazolidinyl) benzamides as ROCK1 inhibitors. nih.gov These studies provide a theoretical basis for the rational design of novel ROCK inhibitors. nih.gov
The inhibition of ROCK has demonstrated therapeutic potential in various disease models. For example, ROCK inhibitors can promote vascular relaxation and block neovascularization. nih.gov In the context of cardiovascular disease, ROCK inhibition can lead to the stabilization of eNOS mRNA and an increase in eNOS expression, which has beneficial effects on vascular function. nih.gov The ROCK inhibitor fasudil (B1672074) has been approved for clinical use in Japan for the treatment of cerebral vasospasm. nih.gov
Table 5: Investigated ROCK Inhibitors
| Compound/Class | Target | Therapeutic Application/Effect |
|---|---|---|
| N-methyl-4-(4-pyrazolidinyl) benzamides | ROCK1 | Potential for various diseases |
| Fasudil (HA-1077) | ROCK | Approved for cerebral vasospasm in Japan |
| Y-27632 | ROCK | Potent ROCK inhibitor, normalizes blood pressure in models |
| Peptide7 | ROCK1 and ROCK2 | Reduces cellular migration |
DNA Topoisomerase I and IIα Inhibition for Anti-proliferative Effects
DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. nih.gov Topoisomerase I creates single-strand breaks in DNA, while topoisomerase IIα creates transient double-strand breaks. nih.gov These enzymes are validated targets for cancer chemotherapy, as their inhibition can lead to the accumulation of DNA damage and subsequent cell death in rapidly dividing cancer cells. mdpi.comnih.gov
While specific studies on this compound derivatives as topoisomerase inhibitors are limited in the provided search results, the broader class of benzamide derivatives has been investigated for anti-proliferative effects. For example, 3-aminobenzamide (B1265367) has been shown to have an antiproliferative effect on the A431 human carcinoma cell line. nih.gov This effect is associated with alterations in the cytoskeleton. nih.gov
Other classes of compounds have demonstrated potent inhibition of DNA topoisomerases. For instance, certain acridine-thiosemicarbazone derivatives have shown interesting inhibition of topoisomerase IIα. mdpi.com Similarly, compounds isolated from Reynoutria japonica have exhibited strong inhibitory activities against both topoisomerase I and II. nih.gov These findings highlight the potential of targeting these enzymes for anti-proliferative therapies.
Table 6: Topoisomerase Inhibitory Activity of Selected Compounds
| Compound | Target | IC50 (µM) |
|---|---|---|
| 3,5-dihydroxybenzyl alcohol (from R. japonica) | Topoisomerase I | 4 |
| Topoisomerase II | 0.54 | |
| Citreorosein (from R. japonica) | Topoisomerase II | 14 |
| cis-resveratrol (from R. japonica) | Topoisomerase II | 15 |
| trans-resveratrol (from R. japonica) | Topoisomerase II | 0.77 |
| trans-resveratrol-5-O-β-D-glucopyranoside (from R. japonica) | Topoisomerase II | 3 |
| DL-01 (Acridine-thiosemicarbazone derivative) | Topoisomerase IIα | 77% inhibition at 100 µM |
| DL-07 (Acridine-thiosemicarbazone derivative) | Topoisomerase IIα | 74% inhibition at 100 µM |
| DL-08 (Acridine-thiosemicarbazone derivative) | Topoisomerase IIα | 79% inhibition at 100 µM |
Ephrin Type-A Receptor 2 (EphA2) Kinase Inhibition
The Ephrin type-A receptor 2 (EphA2), a receptor tyrosine kinase, has been identified as a significant target in cancer therapy due to its frequent overexpression in various tumors. While specific research on "this compound" derivatives as direct inhibitors of EphA2 is not extensively detailed in the currently available literature, the broader class of benzamide derivatives has been investigated for the inhibition of various protein tyrosine kinases. For instance, certain benzamides and related benzamidines have been designed as mimics of 4-anilinoquinazolines to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov Some of these compounds showed specific inhibition of EGFR and v-Src kinases. nih.gov
Furthermore, structure-activity relationship (SAR) studies on other classes of compounds targeting EphA2 have revealed important insights. For example, studies on peptide derivatives that selectively bind to the ligand-binding domain of EphA2 have identified critical amino acid residues necessary for high-affinity binding and receptor activation. nih.gov Optimization of 2-aminopyrimidine-based macrocycles has also led to the development of potent inhibitors of EphA2. nih.gov The design of novel 4-(arylaminomethyl)benzamide derivatives has also been explored as a strategy for creating potential tyrosine kinase inhibitors, with some showing high potency against EGFR. nih.gov These related studies suggest that the benzamide scaffold is a viable starting point for developing kinase inhibitors, and future research may focus on modifying this compound structures to specifically target the EphA2 kinase.
In Vitro Biological Activity Assessments
Several studies have explored the potential of this compound derivatives, particularly amidinobenzamides, as anticoagulant and antiplatelet agents. The anticoagulant activities are typically evaluated by measuring the prolongation of activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT) in vitro.
In one study, a series of amidino- and non-amidinobenzamides were synthesized and evaluated. Two amidinobenzamide compounds, N-(3'-amidinophenyl)-3-(thiophen-2''-ylcarbonylamino) benzamide and N-(4'-amidinophenyl)-3-(thiophen-2''-ylcarbonylamino) benzamide, demonstrated notable anticoagulant effects. At a concentration of 30 μM, these compounds prolonged the aPTT to 33.2 ± 0.7 seconds and 43.5 ± 0.6 seconds, respectively. These results were significant when compared to a control but less potent than heparin, which showed an aPTT of 62.5 ± 0.8 seconds under the same conditions. The prolongation of aPTT suggests that these compounds likely inhibit the intrinsic and/or common pathways of the coagulation cascade.
Further investigations revealed that these compounds also dose-dependently inhibited thrombin-catalyzed fibrin polymerization and platelet aggregation. They were also found to inhibit the activities of thrombin and Factor Xa (FXa), as well as the generation of these factors in human umbilical vein endothelial cells (HUVECs). These findings indicate that these this compound derivatives possess both anticoagulant and antiplatelet properties, making them potential candidates for the development of new antithrombotic agents.
| Compound | Concentration (μM) | aPTT (s) |
|---|---|---|
| N-(3'-amidinophenyl)-3-(thiophen-2''-ylcarbonylamino) benzamide | 30 | 33.2 ± 0.7 |
| N-(4'-amidinophenyl)-3-(thiophen-2''-ylcarbonylamino) benzamide | 30 | 43.5 ± 0.6 |
| Heparin (Reference) | 30 | 62.5 ± 0.8 |
Benzamide derivatives have been identified as possessing potent antiviral properties against various viruses. One notable example is the benzamide derivative AH0109, which has shown significant anti-HIV-1 activity. In HIV-1-susceptible CD4(+) C8166 T cells, AH0109 exhibited a 50% effective concentration (EC50) of 0.7 μM. nih.govnih.gov Mechanistic studies revealed that this compound inhibits the early stages of HIV-1 infection by impairing both HIV-1 reverse transcription and the nuclear import of viral cDNA. nih.govnih.gov Importantly, AH0109 was also effective against HIV-1 strains that are resistant to commonly used antiretroviral drugs such as zidovudine, lamivudine, nevirapine, and raltegravir. nih.govnih.gov
In the realm of plant viruses, a series of flavone (B191248) derivatives containing carboxamide fragments were designed and evaluated for their activity against the tobacco mosaic virus (TMV). Several of these compounds demonstrated higher anti-TMV activity than the commercial virucide ribavirin. Molecular docking studies suggested that these compounds may exert their antiviral effect by interacting with the TMV coat protein (CP), thereby disrupting virus assembly.
The antibacterial potential of this compound and related benzamide derivatives has been a subject of considerable research. These compounds have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria.
In one study, a series of N-benzamide derivatives were synthesized and tested for their antibacterial effects. One compound, in particular, showed excellent activity against both Bacillus subtilis (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium), with minimum inhibitory concentration (MIC) values of 6.25 μg/mL and 3.12 μg/mL, respectively. nih.gov Other derivatives in the same study also showed good activity against these strains. nih.gov
Another investigation focused on 3-benzylamide derivatives as potential inhibitors of the FtsZ protein, which is crucial for bacterial cell division. A compound with a fluorine substitution on the phenyl ring exhibited the best antibacterial activity against Mycobacterium smegmatis and Staphylococcus aureus. acs.org Similarly, derivatives of 2-benzylidene-3-oxobutanamide have shown moderate to very good growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA), and some also displayed good inhibition against multidrug-resistant Acinetobacter baumannii. researchgate.net
| Compound Class | Bacterial Strain | Activity (MIC in μg/mL) |
|---|---|---|
| N-Benzamide derivative (5a) | B. subtilis | 6.25 |
| N-Benzamide derivative (5a) | E. coli | 3.12 |
| N-Benzamide derivative (6b) | E. coli | 3.12 |
| N-Benzamide derivative (6c) | B. subtilis | 6.25 |
Derivatives of benzamide have been investigated for their anti-inflammatory properties through various in vitro assays. These studies often involve measuring the inhibition of inflammatory mediators in cell cultures, such as lipopolysaccharide (LPS)-induced RAW264.7 macrophages.
For example, a study on novel dendrobine (B190944) amide/sulfonamide derivatives found that one compound significantly reduced the production of nitric oxide (NO) in LPS-stimulated RAW264.7 cells, with a 50% inhibitory concentration (IC50) of 2.96 μM. researchgate.net Further analysis using Western blotting showed that this compound also decreased the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in a concentration-dependent manner. researchgate.net
In another study, a series of 2-substituted benzimidazole (B57391) derivatives were synthesized and evaluated for their anti-inflammatory potential. Several of these compounds demonstrated IC50 values lower than the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) in a Luminol-enhanced chemiluminescence assay. These findings highlight the potential of the benzamide scaffold in the development of new anti-inflammatory agents.
The cytotoxic effects of this compound derivatives against various cancer cell lines have been a significant area of research. These in vitro studies are crucial for identifying potential anticancer agents.
A study involving novel N-(substituted) benzamide derivatives bearing a coumarin (B35378) moiety evaluated their antiproliferative effects against the human hepatocellular carcinoma cell line (HepG2). The results indicated that all the synthesized compounds showed efficient antiproliferative effects, with one compound exhibiting the most potent cytotoxic activity.
In another research effort, new compounds containing a 4-(aminomethyl)benzamide (B1271630) fragment were designed and their cytotoxic activity was studied in several cancer cell lines. Certain compounds were found to be more active against the promyelocytic leukemia cell line (HL60) with IC50 values of 8.2 μM and 5.6 μM, while another analog was active against the chronic myelogenous leukemia cell line (K562) with an IC50 of 5.6 μM.
Furthermore, N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivatives were tested for their cytotoxic activity. On HeLa (cervical cancer) cells, the IC50 values ranged from 8.49–62.84 µg/mL. For SKOV-3 (ovarian cancer) cells, the IC50 values were between 7.87–70.53 µg/mL, and for MCF-7 (breast cancer) cells, the range was 11.20–93.46 µg/mL.
| Compound Class | Cell Line | Activity (IC50) |
|---|---|---|
| 4-(aminomethyl)benzamide derivative (10) | HL60 | 8.2 μM |
| 4-(aminomethyl)benzamide derivative (15) | HL60 | 5.6 μM |
| 4-(aminomethyl)benzamide derivative (13) | K562 | 5.6 μM |
| N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivatives | HeLa | 8.49–62.84 µg/mL |
| N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivatives | SKOV-3 | 7.87–70.53 µg/mL |
| N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivatives | MCF-7 | 11.20–93.46 µg/mL |
Anticancer/Cytotoxic Activity (in vitro cell line studies)
Cell Viability and Proliferation Assays (in vitro)
The anti-proliferative effects of this compound derivatives are primarily evaluated using in vitro cell-based assays that measure cell viability and proliferation. These assays are fundamental in determining the cytotoxic potential of these compounds against various cancer cell lines. Common methods involve assessing metabolic activity, which correlates with the number of viable cells. For instance, tetrazolium-based assays (like MTT) or luminescence-based assays quantifying ATP levels are employed to determine the concentration-dependent inhibitory effects of these derivatives.
In such studies, cancer cells are exposed to a range of concentrations of the test compounds over a specific period. The results typically demonstrate a dose-dependent reduction in cell viability. For example, studies on novel 4-(arylaminomethyl)benzamide derivatives revealed significant activity against both hematologic and solid tumor cell lines at concentrations as low as 100 µM, with some compounds showing anti-proliferative effects at sub-micromolar concentrations.
Below is a representative data table illustrating the effect of a hypothetical this compound derivative (Compound X) on the viability of different cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50).
| Cell Line | Cancer Type | Compound X IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | 15.2 |
| K562 | Leukemia | 9.8 |
| HCT116 | Colon Cancer | 21.5 |
| A549 | Lung Cancer | 18.7 |
Apoptosis Induction Mechanisms (in vitro)
This compound derivatives often exert their anti-cancer effects by inducing apoptosis, or programmed cell death. The mechanisms underlying this induction are investigated through various in vitro techniques. Flow cytometry and fluorescence microscopy are frequently used to detect morphological changes characteristic of apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.
Mechanistic studies delve into the specific molecular pathways activated by these compounds. Key events in apoptosis induction include the activation of caspases, a family of proteases that execute the apoptotic process. The involvement of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways can be assessed. For example, the activation of caspase-3 is a common marker for apoptosis. Furthermore, analysis of the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate the intrinsic pathway, can reveal how these compounds disrupt mitochondrial integrity.
The table below summarizes findings from a hypothetical study on a this compound derivative (Compound Y) and its effect on apoptotic markers in a leukemia cell line (K562).
| Apoptotic Marker | Method of Detection | Result with Compound Y |
|---|---|---|
| Annexin V Staining | Flow Cytometry | Increased phosphatidylserine (B164497) exposure |
| Caspase-3 Activation | Fluorometric Assay | Significant increase in activity |
| Mitochondrial Membrane Potential | JC-1 Staining | Loss of potential |
| DNA Fragmentation | TUNEL Assay | Positive staining observed |
Pesticidal Activity
Derivatives of benzamide and related carboxamides have demonstrated significant potential as pesticidal agents, exhibiting both fungicidal and insecticidal activities. nih.gov These compounds are explored in agriculture for their ability to control plant pathogens and insect pests.
Fungicidal Activity: Several series of novel benzamide derivatives have been synthesized and tested against a range of plant pathogenic fungi. For instance, benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) showed good fungicidal activities against fungi such as Botrytis cinerea and Alternaria solani. nih.gov In one study, a specific derivative, compound 7h, exhibited a 90.5% inhibitory activity against Botrytis cinereal, outperforming the commercial fungicide fluxapyroxad (B1673505) under the same conditions. nih.gov Similarly, niacinamide derivatives have been developed that show potent fungicidal effects against pathogens like Botryosphaeria berengriana. nih.govnih.gov The mechanism often involves the inhibition of crucial fungal enzymes like succinate (B1194679) dehydrogenase. nih.govnih.gov
Insecticidal Activity: The insecticidal properties of these derivatives have also been documented. Certain benzamide compounds show high larvicidal activity against mosquito larvae. nih.gov For example, one compound demonstrated 100% larvicidal activity at a concentration of 10 mg/L. nih.gov Anthranilic diamides, a related class, which includes commercial insecticides like chlorantraniliprole, are known to act on insect ryanodine (B192298) receptors, disrupting calcium regulation and leading to paralysis and death. mdpi.com Research into novel anthranilic diamides containing different moieties, such as indane, continues to yield compounds with potent activity against pests like Mythimna separata. mdpi.com
The following table presents representative data on the pesticidal activity of selected benzamide derivatives.
| Compound ID | Target Organism | Activity Type | Observed Effect |
|---|---|---|---|
| Benzamide-Oxadiazole 7a | Mosquito Larvae | Insecticidal | 100% larvicidal activity at 10 mg/L nih.gov |
| Benzamide-Oxadiazole 7h | Botrytis cinerea | Fungicidal | 90.5% inhibition at 50 mg/L nih.gov |
| Niacinamide 3i | Botryosphaeria berengriana | Fungicidal | EC50 of 6.68 µg/mL nih.govnih.gov |
| Anthranilic Diamide 8q | Mythimna separata | Insecticidal | 80% activity at 0.8 mg/L mdpi.com |
Molecular Mechanisms of Action
The biological activities of this compound derivatives stem from their interaction with specific molecular targets, leading to the modulation of critical cellular pathways. A predominant mechanism is the inhibition of enzyme activity, particularly protein kinases, which are crucial regulators of cell signaling. These compounds can interfere with enzyme function through various modes of binding.
Allosteric and ATP-Binding Pocket Targeting in Kinase Inhibition
Protein kinases are a major class of therapeutic targets, and many this compound derivatives function as kinase inhibitors. nih.gov These inhibitors typically act in a competitive manner with adenosine (B11128) triphosphate (ATP), the universal phosphate (B84403) donor for the phosphorylation reaction catalyzed by kinases. nih.gov
The majority of these inhibitors are designed to bind to the highly conserved ATP-binding pocket of the kinase domain. mdpi.com By occupying this site, the inhibitor prevents ATP from binding, thereby blocking the transfer of a phosphate group to the substrate protein and halting the downstream signaling cascade. youtube.com The design of 4-(arylaminomethyl)benzamide derivatives, for example, has led to potent inhibitors of receptor tyrosine kinases like EGFR and HER-2, with some analogues showing high inhibition percentages at nanomolar concentrations. nih.gov
While targeting the ATP pocket is common, another strategy involves binding to an allosteric site—a location on the enzyme distinct from the active site. nih.govyoutube.com Binding to an allosteric site induces a conformational change in the enzyme that alters the shape of the active site, making it less efficient or completely inactive. youtube.com This approach can offer higher selectivity, as allosteric sites are generally less conserved across the kinome than the ATP-binding pocket. nih.gov
Inhibition of Enzyme Catalytic Cycles
Beyond protein kinases, this compound derivatives can inhibit the catalytic cycles of other types of enzymes. An enzyme inhibitor is a molecule that binds to an enzyme and decreases its activity. youtube.com This inhibition can be reversible or irreversible. Reversible inhibitors bind non-covalently and can be competitive, non-competitive, or uncompetitive, each affecting the enzyme's kinetics differently. youtube.com
For example, a derivative known as SABA1 has been shown to inhibit biotin (B1667282) carboxylase (BC), an enzyme involved in the first step of fatty acid synthesis in bacteria. nih.gov This inhibition disrupts a vital metabolic pathway for the bacteria, leading to an antibacterial effect. The mechanism involves binding to the biotin binding site of the enzyme, thereby blocking a key step in its catalytic cycle. nih.gov Other studies have explored the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase by related chemical structures, which can suppress carbohydrate digestion. nih.gov
Interaction with Specific Biological Targets
The therapeutic and pesticidal efficacy of this compound derivatives is defined by their interaction with specific biological targets. In oncology, these compounds have been designed to inhibit specific receptor tyrosine kinases that are often overactive in cancer.
Molecular docking and biological assays have identified several key targets:
Epidermal Growth Factor Receptor (EGFR): Certain 4-(arylaminomethyl)benzamide analogues are highly potent against EGFR, with inhibition rates exceeding 90% at 10 nM. nih.gov
Bcr-Abl Fusion Protein: This target is critical in chronic myeloid leukemia (CML). Molecular modeling has shown that flexible linkers in some benzamide derivatives allow them to bind effectively to the active center of the T315I mutant of Abl, a common source of drug resistance. nih.gov
Other Receptor Tyrosine Kinases: Broad-spectrum activity has been observed against a panel of kinases including HER-2, HER-4, IGF1R, KDR, and PDGFRa/b. nih.gov
Succinate Dehydrogenase (SDH): In the context of fungicidal activity, niacinamide derivatives have been shown through molecular docking to interact with the succinate dehydrogenase of the fungal mitochondrial respiratory chain, disrupting energy production. nih.govnih.gov
The table below lists some specific biological targets and the corresponding class of benzamide derivatives known to interact with them.
| Biological Target | Derivative Class | Context | Reference |
|---|---|---|---|
| EGFR, HER-2 | 4-(Arylaminomethyl)benzamides | Anticancer | nih.gov |
| Bcr-Abl (T315I mutant) | 4-(Arylaminomethyl)benzamides | Anticancer (CML) | nih.gov |
| Biotin Carboxylase | Sulfonylaminobenzamides (SABA1) | Antibacterial | nih.gov |
| Succinate Dehydrogenase | Niacinamides | Fungicidal | nih.govnih.gov |
| Ryanodine Receptors (RyR) | Anthranilic Diamides | Insecticidal | mdpi.com |
Derivatives and Analogues of Carbonylaminobenzamide with Specific Research Focuses
Dichlorophenyl-Substituted Carbonylaminobenzamide Derivatives
The introduction of a dichlorophenyl group to the this compound scaffold is a strategic modification aimed at enhancing biological activity, often by increasing lipophilicity and modulating electronic properties. While specific research on dichlorophenyl-substituted carbonylaminobenzamides is not extensively detailed in publicly available literature, the broader class of N-substituted benzamides with chloro-substituents has been investigated for various therapeutic applications.
Research on related N-benzoyl-2-hydroxybenzamides has shown that substitutions on the benzoyl ring significantly influence their biological effects. For instance, studies on these compounds have revealed potent anti-protozoal activity. The position and nature of the substituent on the phenyl ring are critical for the antiproliferative activity of N-substituted benzamide (B126) derivatives. Generally, the presence of halogen atoms like chlorine can alter the compound's ability to interact with biological targets and can influence its metabolic stability. The exploration of dichlorophenyl-substituted carbonylaminobenzamides would likely focus on their potential as antimicrobial or anticancer agents, leveraging the known effects of chloro-substitutions in related pharmacophores.
Furylmethyl-Substituted this compound Derivatives
The incorporation of a furylmethyl group into the this compound structure introduces a furan ring, a five-membered aromatic heterocycle containing oxygen. This moiety can participate in hydrogen bonding and other interactions with biological targets, potentially leading to novel therapeutic properties. Specific research on furylmethyl-substituted carbonylaminobenzamides is not widely documented; however, the inclusion of furan rings in drug candidates is a common strategy in medicinal chemistry.
Aminopyrimidinyl-Substituted this compound Derivatives
The aminopyrimidine moiety is a key pharmacophore in many kinase inhibitors. Its incorporation into the this compound structure is a promising strategy for developing novel anticancer agents that target protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
Research has focused on structurally related compounds, such as aminobenzimidazole-substituted pyrimidines, which have been synthesized and evaluated for their ability to inhibit cyclin-dependent kinases (CDKs). One study identified a potent lead series with an IC₅₀ of less than 10 nM against CDK1 nih.gov. These compounds were found to induce a G2/M block in the cell cycle. Similarly, aminopyridine derivatives substituted with benzoxazole have been explored as orally active c-Met kinase inhibitors nih.gov. The aminopyridine scaffold was optimized to improve inhibitory activity against the c-Met proto-oncogene and reduce off-target effects, leading to the discovery of a compound with favorable pharmacokinetic properties in rats nih.gov. Furthermore, the design and synthesis of aminopyrimidinyl pyrazole analogs have been pursued to develop inhibitors of Polo-like kinase 1 (PLK1), another important target in cancer therapy mdpi.com. These studies highlight the potential of the aminopyrimidine group to confer potent and selective kinase inhibitory activity to the benzamide scaffold.
| Compound Class | Target Kinase | Key Findings |
| Aminobenzimidazole-substituted pyrimidines | CDK1 | IC₅₀ < 10 nM, G2/M cell cycle block nih.gov |
| Aminopyridine-substituted benzoxazoles | c-Met | Orally active, favorable pharmacokinetics in rats nih.gov |
| Aminopyrimidinyl pyrazole analogs | PLK1 | Designed as potent and selective inhibitors mdpi.com |
Thiophenecarbonyl-Substituted Anthranilamide Derivatives
Anthranilamides, which are isomers of this compound, have been functionalized with thiophenecarbonyl groups to create compounds with significant antifungal and antibacterial properties. The thiophene ring, a sulfur-containing heterocycle, is a common feature in many biologically active molecules.
Several studies have demonstrated the efficacy of thiophene carboxamide derivatives as fungicides. For instance, a series of pyrazole-thiophene carboxamides were designed as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a class of low-toxicity and highly active fungicides ccspublishing.org.cn. Some of these compounds exhibited good antifungal activity against various plant pathogenic fungi, including Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea ccspublishing.org.cn. Another study focused on the synthesis and fungicidal activities of positional isomers of N-thienylcarboxamides, which showed high activity against gray mold (Botrytis cinerea) by inhibiting succinate dehydrogenase nih.gov. The 2-substituted-3-thienyl and 4-substituted-3-thienyl groups were found to be effective bioisosteres of the phenyl group in these fungicides nih.gov. Additionally, substituted thiophenecarboxamides have been investigated as antibacterial agents for protecting plants from bacterial diseases, particularly those caused by Xanthomonas google.com.
| Compound Class | Biological Activity | Mechanism of Action | Target Organisms |
| Pyrazole-thiophene carboxamides | Antifungal | Succinate Dehydrogenase Inhibition ccspublishing.org.cn | Rhizoctonia solani, Fusarium graminearum, Botrytis cinerea ccspublishing.org.cn |
| N-thienylcarboxamides | Antifungal | Succinate Dehydrogenase Inhibition nih.gov | Botrytis cinerea nih.gov |
| Substituted thiophenecarboxamides | Antibacterial | Not specified | Xanthomonas species google.com |
Podophyllotoxin-Urea-Benzamide Conjugates
Podophyllotoxin is a naturally occurring compound with potent anticancer activity. To improve its therapeutic index, researchers have synthesized numerous derivatives and conjugates. While the specific conjugation of podophyllotoxin with a urea-benzamide linker is not prominently described in the reviewed scientific literature, the strategy of creating hybrid molecules from podophyllotoxin is a major area of research.
These hybridization strategies aim to enhance anticancer activity, overcome drug resistance, and reduce toxicity. Podophyllotoxin has been conjugated with various moieties, including nitrogen-containing heterocycles like imidazoles and triazoles, which have resulted in compounds with excellent cytotoxic activity against a range of human tumor cell lines nih.govnih.gov. For example, certain podophyllotoxin-imidazolium salts exhibited IC₅₀ values in the nanomolar range and were shown to induce G2/M cell cycle arrest and apoptosis in cancer cells nih.govnih.gov. Other research has focused on creating hybrids of podophyllotoxin with benzothiazole, leading to derivatives with potent cytotoxic effects against several cancer cell lines mdpi.com. The general principle behind these conjugates is to combine the pharmacophoric features of podophyllotoxin with those of another bioactive molecule to achieve synergistic or improved therapeutic effects.
Pyrrole/Pyrazole Carboxamide Analogues in Kinase Inhibition Research
Pyrrole and pyrazole carboxamides are important classes of compounds in the field of kinase inhibition research. The pyrazole ring, in particular, is considered a "privileged scaffold" in medicinal chemistry due to its ability to form key interactions with the ATP-binding site of protein kinases.
Numerous pyrazole-based kinase inhibitors have been developed and investigated for the treatment of cancer and other diseases. These compounds often feature a carboxamide group, which can participate in hydrogen bonding with the kinase hinge region. Research has demonstrated that pyrazole carboxamides can effectively inhibit various kinases, including cyclin-dependent kinases (CDKs), Akt, and Janus kinases (JAKs). The substitution pattern on the pyrazole ring and the nature of the carboxamide substituent are crucial for determining the potency and selectivity of these inhibitors. The development of these analogues continues to be an active area of research aimed at discovering novel therapeutics with improved efficacy and safety profiles.
Acylaminobenzamide Derivatives as Pesticides
Acylaminobenzamide derivatives have been investigated for their potential use as pesticides, exhibiting both insecticidal and fungicidal activities. The modification of the benzamide core with different acylamino groups allows for the fine-tuning of their biological properties against various pests.
One study detailed the synthesis of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) moiety nih.gov. These compounds were designed based on the principle of bioisosterism and were found to have good larvicidal activity against mosquito larvae. Notably, one compound demonstrated 100% larvicidal activity at a concentration of 10 mg/L nih.gov. At higher concentrations, these derivatives also showed broad-spectrum fungicidal activity against eight tested fungi nih.gov. This research highlights the potential of acylaminobenzamide derivatives as a versatile scaffold for the development of new agrochemicals with dual insecticidal and fungicidal properties.
| Compound | Activity | Effective Concentration | Target Pests |
| Benzamide with pyridine-linked 1,2,4-oxadiazole (Compound 7a) | Larvicidal | 100% activity at 10 mg/L nih.gov | Mosquito larvae |
| Benzamide with pyridine-linked 1,2,4-oxadiazole (Compound 7h) | Fungicidal | 90.5% inhibition at 50 mg/L nih.gov | Botrytis cinerea |
Indazole-Containing this compound Derivatives
Indazole-containing compounds are a prominent class of heterocyclic molecules that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities. nih.gov The indazole nucleus, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole ring, serves as a crucial pharmacophore in numerous synthetic compounds. derpharmachemica.com When incorporated into the this compound structure, typically as indazole-3-carboxamides, these derivatives exhibit diverse pharmacological potential, including anti-inflammatory, anti-tumor, and antimicrobial properties. derpharmachemica.comresearchgate.net
The synthesis of indazole-3-carboxamides often involves the coupling of 1H-Indazole-3-carboxylic acid with substituted aryl or aliphatic amines. derpharmachemica.com This process allows for the introduction of various functional groups, leading to a library of derivatives with distinct biological profiles. Research has shown that the substituents on the indazole ring and the amine portion of the carboxamide play a critical role in determining the compound's activity. nih.gov
Numerous studies have highlighted the anticancer potential of indazole derivatives. nih.gov For instance, a series of 1H-indazole derivatives were synthesized and evaluated for their antiproliferative effects against several human cancer cell lines, demonstrating potent activity. nih.gov One specific compound, 2f, showed significant growth inhibitory activity and induced apoptosis in breast cancer cells. nih.gov Furthermore, benzimidazole-indazole derivatives have been developed as potent inhibitors of mutant FLT3 kinases, a target in acute myeloid leukemia (AML). nih.gov The most optimized compound in this study, 22f, exhibited impressive inhibitory activity against FLT3 and its D835Y mutant, with IC50 values of 0.941 and 0.199 nM, respectively. nih.gov
In addition to their anticancer properties, indazole derivatives have been investigated for their antimicrobial activities. derpharmachemica.commdpi.com The inherent biological activity of the indazole skeleton contributes to their effectiveness against various pathogens. derpharmachemica.com The functionalization of the indazole core allows for the fine-tuning of their antimicrobial spectrum and potency. mdpi.com
Table 1: Selected Research Findings on Indazole-Containing Derivatives
| Compound Class | Research Focus | Key Findings |
|---|---|---|
| 1H-Indazole-3-carboxamides | Antimicrobial Activity | Synthesis of fourteen new derivatives with evaluation for antimicrobial properties. |
| 1H-Indazole Derivatives | Anticancer Activity | Compound 2f inhibited proliferation and induced apoptosis in 4T1 breast cancer cells. |
| Benzimidazole-indazole Derivatives | FLT3 Kinase Inhibition (AML) | Compound 22f showed potent inhibition of FLT3 (IC50 = 0.941 nM) and FLT3/D835Y (IC50 = 0.199 nM). |
Cyclohexane-Derived Arylcarboxamide Derivatives
Cyclohexane, a non-aromatic six-membered carbon ring, offers a three-dimensional scaffold that can be incorporated into drug molecules to influence their conformational flexibility and lipophilicity. When integrated into arylcarboxamide structures, cyclohexane derivatives have been explored for various therapeutic applications, including antimicrobial and enzyme inhibitory activities.
The synthesis of these derivatives can involve the use of polycarboxylic acids of the cyclohexane series, such as hexahydrophthalic acid, to prepare N-substituted monoamides of cyclohexanedicarboxylic acid and N-arylcyclohexanecarboxamides. researchgate.net This synthetic versatility allows for the creation of a diverse range of compounds with varied biological activities.
Research into cyclohexane-derived arylcarboxamides has demonstrated their potential as antimicrobial agents. For example, a series of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives were synthesized and screened for their activity against Gram-positive and Gram-negative bacteria, as well as various fungi. scispace.com These studies highlight the importance of the cyclohexane core in designing novel antimicrobial compounds to combat the growing issue of antimicrobial resistance. scispace.com
Furthermore, cyclohexane derivatives have been investigated as enzyme inhibitors. For instance, isoxazole and thiazole analogs containing a cyclohexane carboxylic acid head group have been synthesized and evaluated as inhibitors of diacylglycerol acyltransferase-1 (DGAT1), a target for obesity and dyslipidemia. semanticscholar.org
Table 2: Research Highlights of Cyclohexane-Derived Carboxamides
| Derivative Class | Research Application | Notable Outcomes |
|---|---|---|
| N-Arylcyclohexanecarboxamides | General Synthesis | Developed preparation methods using hexahydrophthalic anhydride. researchgate.net |
| N,N-dibenzyl-cyclohexane-1,2-diamine derivatives | Antimicrobial Activity | Screened against a panel of bacteria and fungi, demonstrating antimicrobial potential. scispace.com |
| Cyclohexane carboxylic acid analogs | Enzyme Inhibition (DGAT1) | Synthesized and evaluated as potential inhibitors of DGAT1. semanticscholar.org |
Carbamothioyl-Furan-2-Carboxamide Derivatives
The incorporation of a furan ring, a five-membered aromatic heterocycle containing an oxygen atom, and a carbamothioyl group into a carboxamide structure has led to the development of derivatives with significant biological potential. Specifically, carbamothioyl-furan-2-carboxamide derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities. mdpi.comnih.gov
A series of these derivatives were synthesized using a one-pot strategy, yielding compounds that were subsequently tested against human cancer cell lines (HepG2, Huh-7, and MCF-7) and various microbial strains. mdpi.comnih.gov The results of these studies demonstrated that these compounds possess notable biological activity.
In anticancer screenings, the synthesized compounds showed significant activity against the tested cancer cell lines. mdpi.com One particular compound, p-tolylcarbamothioyl)furan-2-carboxamide, displayed the highest anticancer activity against hepatocellular carcinoma, with a cell viability of 33.29% at a concentration of 20 µg/mL. mdpi.comnih.gov
The antimicrobial evaluation revealed that these derivatives also possess significant antibacterial and antifungal properties. mdpi.com Carboxamide derivatives containing a 2,4-dinitrophenyl group showed considerable inhibition against all tested bacterial and fungal strains. mdpi.comnih.gov The results indicate that carbamothioyl-furan-2-carboxamide derivatives could serve as a promising foundation for the development of new anticancer and antimicrobial agents. mdpi.comnih.gov
Table 3: Biological Activity of Carbamothioyl-Furan-2-Carboxamide Derivatives
| Compound Type | Biological Activity | Key Findings |
|---|---|---|
| p-tolylcarbamothioyl)furan-2-carboxamide | Anticancer | Highest activity against hepatocellular carcinoma (33.29% cell viability at 20 µg/mL). mdpi.comnih.gov |
| 2,4-dinitrophenyl containing carboxamides | Antimicrobial | Significant inhibition against all tested bacterial and fungal strains with inhibition zones ranging from 9–17 mm. mdpi.comnih.gov |
Future Directions and Emerging Research Avenues
Development of Novel Carbonylaminobenzamide Scaffolds for Specific Targets
The development of novel molecular scaffolds based on the this compound core is a key strategy for discovering next-generation therapeutic agents. By systematically modifying the foundational structure, researchers can fine-tune the compound's pharmacological properties to achieve desired effects on specific biological targets. This approach involves the synthesis and evaluation of a diverse library of analogs to establish a comprehensive structure-activity relationship (SAR). nih.govnih.govmdpi.comresearchgate.netdocumentsdelivered.com
The exploration of different substitution patterns on the aromatic rings and modifications of the amide linkage can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. For instance, the introduction of various functional groups can alter the molecule's electronic and steric properties, influencing its binding affinity to target proteins.
Table 1: Investigated Scaffolds Based on Benzamide (B126) Derivatives and Their Potential Targets
| Scaffold | Investigated Target(s) | Key Findings |
| 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide | Neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) | Acts as a negative allosteric modulator with subtype selectivity. nih.govnih.gov |
| N-benzyl-4-((heteroaryl)methyl) benzamide | 2-trans enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis | Shows potent inhibitory activity, providing a basis for new anti-tuberculosis drugs. nih.gov |
| Quinoline-based benzenesulfonamides | Carbonic anhydrase (CA) isoforms IX and XII | Exhibits selective inhibition of cancer-related CA isoforms. nih.gov |
| 3-amide-pyrimidine derivatives | Fms-like tyrosine receptor kinase 3 (FLT3) | Demonstrates potent and selective inhibition of FLT3 mutants in acute myeloid leukemia. hkbu.edu.hk |
This table is interactive. Click on the headers to sort the data.
Future research will likely focus on creating more complex and diverse this compound scaffolds, potentially incorporating heterocyclic rings or other privileged structures known to interact with specific target classes. The goal is to generate a rich chemical space for screening against a wide array of biological targets.
Advanced Computational Design and Prediction Methodologies
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a rational and efficient approach to the design of new therapeutic agents. For this compound derivatives, these methodologies can accelerate the identification of promising drug candidates by predicting their binding affinities and pharmacokinetic properties.
In silico screening techniques, such as molecular docking, can be used to virtually screen large libraries of this compound analogs against the three-dimensional structure of a biological target. nih.govemerginginvestigators.orgnih.govresearchgate.netmiami.edu This allows for the rapid identification of compounds that are likely to bind to the target with high affinity. Pharmacophore modeling, on the other hand, can be used to define the essential structural features required for biological activity, guiding the design of new molecules with improved properties. nih.govnih.govnih.gov
Quantitative structure-activity relationship (QSAR) studies can further refine the design process by establishing a mathematical correlation between the chemical structure of the compounds and their biological activity. nih.gov These models can then be used to predict the activity of novel, unsynthesized this compound derivatives.
Table 2: Computational Approaches in the Design of Benzamide-Related Compounds
| Computational Method | Application | Outcome |
| Molecular Docking | Predicting the binding mode and affinity of ligands to a target protein. | Identification of potent inhibitors of Mycobacterium tuberculosis InhA. nih.gov |
| Pharmacophore Modeling | Identifying the key chemical features responsible for biological activity. | Development of a pharmacophore for negative allosteric modulators of nAChRs. nih.govnih.gov |
| Virtual Screening | High-throughput screening of large compound libraries against a biological target. | Discovery of novel antimicrobial compounds targeting Staphylococcus aureus MurB. nih.gov |
| QSAR | Correlating chemical structure with biological activity to predict the potency of new compounds. | Generation of a predictive model for the inhibitory potency of benzamide analogs. nih.gov |
This table is interactive. Click on the headers to sort the data.
The integration of artificial intelligence and machine learning algorithms into these computational workflows is expected to further enhance their predictive power, leading to a more streamlined and successful drug discovery process for this compound-based therapeutics.
Exploration of Novel Biological Targets and Pathways
A critical aspect of future research on this compound derivatives will be the identification and validation of novel biological targets and pathways. While existing research may have focused on a limited set of targets, the chemical versatility of the this compound scaffold suggests that it may interact with a broader range of proteins implicated in various diseases.
Target identification strategies can range from traditional biochemical screening against panels of enzymes and receptors to more advanced chemoproteomics approaches. These methods can help to uncover previously unknown interactions between this compound derivatives and the human proteome.
Some emerging therapeutic targets that could be explored for their interaction with this compound derivatives include:
Gasdermin (GSDM) family proteins: These proteins are key players in pyroptosis, a form of inflammatory cell death, and are implicated in diseases such as sepsis and cancer. nih.gov
Fms-like tyrosine receptor kinase 3 (FLT3): Mutations in this kinase are a major driver of acute myeloid leukemia, making it an attractive target for cancer therapy. hkbu.edu.hk
Vascular adhesion protein-1 (VAP-1): This enzyme is a promising therapeutic target for the treatment of diabetic nephropathy. nih.govresearchgate.net
Once a novel target is identified, further studies will be necessary to elucidate the mechanism of action of the this compound derivative and its effects on downstream signaling pathways. This will provide a solid biological rationale for the development of these compounds as therapeutic agents for new indications.
Green Chemistry Approaches in the Synthesis of this compound Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds to minimize the environmental impact of chemical processes. Future research on this compound derivatives will undoubtedly focus on developing more sustainable and environmentally friendly synthetic methods. rsc.orgresearchgate.net
Key areas of focus in green chemistry for amide bond formation, which is central to the synthesis of this compound, include:
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives such as water or bio-based solvents.
Catalysis: Employing catalytic methods, including biocatalysis, to improve reaction efficiency and reduce waste. researchgate.netacs.orgresearchgate.netrsc.orgnih.govnih.govresearchgate.netbiolmolchem.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of byproducts.
Energy Efficiency: Utilizing methods such as microwave irradiation to accelerate reactions and reduce energy consumption. researchgate.net
Biocatalysis, in particular, offers a highly attractive approach for the sustainable synthesis of amides. acs.orgresearchgate.netrsc.orgnih.govnih.gov Enzymes can catalyze reactions with high selectivity and efficiency under mild conditions, often in aqueous environments. The use of enzymes like lipases and amide bond synthetases could provide a greener route to this compound and its derivatives. researchgate.netnih.gov
Table 3: Green Chemistry Strategies for Amide Synthesis
| Green Chemistry Principle | Application in Amide Synthesis | Potential Benefit for this compound Synthesis |
| Use of Greener Solvents | Utilizing water or cyclopentyl methyl ether as a solvent for enzymatic amidation. nih.gov | Reduced environmental impact and improved safety. |
| Biocatalysis | Employing enzymes such as Candida antarctica lipase (B570770) B (CALB) to catalyze amide bond formation. nih.gov | High efficiency, selectivity, and mild reaction conditions. |
| Heterogeneous Catalysis | Using recoverable and reusable catalysts like Cu@Salicylaldehyde-modified-chitosan. researchgate.net | Simplified product purification and reduced catalyst waste. |
| Microwave-Assisted Synthesis | Accelerating oxidative coupling reactions to form amides. researchgate.net | Shorter reaction times and reduced energy consumption. |
This table is interactive. Click on the headers to sort the data.
By embracing these green chemistry principles, the synthesis of this compound derivatives can become more economically viable and environmentally responsible.
Integration of Multi-omics Data for Deeper Mechanistic Understanding
To gain a comprehensive understanding of the biological effects of this compound derivatives, future research will increasingly rely on the integration of multi-omics data. This systems biology approach involves the simultaneous analysis of different layers of biological information, such as the genome, transcriptome, proteome, and metabolome, to construct a holistic view of a compound's mechanism of action. chemrxiv.orgnih.govnih.govfrontiersin.orgsahmri.org.au
Proteomics can be used to identify the protein targets of this compound derivatives and to map the signaling pathways that are modulated by the compound. nih.govresearchgate.netacc.orgmdpi.comresearchgate.net Metabolomics, in turn, can reveal changes in the cellular metabolic profile in response to treatment, providing insights into the functional consequences of target engagement. nih.govresearchgate.netacc.orgmdpi.comresearchgate.net
By integrating these datasets, researchers can:
Identify novel biomarkers of drug response.
Uncover unexpected off-target effects.
Elucidate mechanisms of drug resistance.
Develop personalized treatment strategies.
This multi-dimensional approach will be crucial for translating the promising preclinical findings for this compound derivatives into successful clinical outcomes. The ability to understand the complex interplay between a drug and the biological system at multiple levels will be a key driver of innovation in the development of future therapies based on this chemical scaffold.
Q & A
Q. What are the critical steps in designing a reproducible synthesis protocol for carbonylaminobenzamide?
A robust synthesis protocol requires meticulous documentation of reaction conditions (e.g., temperature, solvent ratios, catalyst loading) and purification methods (e.g., recrystallization, column chromatography). Ensure all reagents are specified with purity grades, suppliers, and batch numbers. Include step-by-step procedures for isolation and characterization (e.g., melting point, yield calculation). For reproducibility, provide raw spectral data (NMR, IR) in supplementary materials and cross-reference literature precedents .
Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?
Use a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR): Assign all proton and carbon signals, comparing with predicted shifts from computational tools (e.g., ChemDraw).
- High-Performance Liquid Chromatography (HPLC): Quantify purity (>95% is standard for publication) under validated conditions (column type, mobile phase, retention time).
- Mass Spectrometry (MS): Confirm molecular ion peaks and fragmentation patterns. Cross-validate results with elemental analysis or X-ray crystallography for novel derivatives .
Q. How should experimental procedures be documented to ensure reproducibility in this compound studies?
Follow the "Experimental" section guidelines from leading journals:
- Detail synthetic steps, including exact molar ratios, reaction times, and equipment specifications.
- Report purification metrics (e.g., Rf values, eluent systems).
- Use standardized units (e.g., mmol, mL) and avoid ambiguous terms like "aqueous workup" without specifying pH or solvent ratios.
- Deposit spectral data and instrument calibration protocols in supplementary materials .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical predictions and experimental reactivity data for this compound derivatives?
- Cross-validation: Compare computational models (e.g., DFT calculations) with multiple experimental datasets (kinetic studies, isotopic labeling).
- Error analysis: Quantify uncertainties in computational parameters (e.g., basis sets, solvation models) and experimental measurements (e.g., instrument precision).
- Peer consultation: Collaborate with computational chemists to refine models or identify overlooked variables (e.g., steric effects, solvent polarity) .
Q. What methodologies optimize reaction conditions for synthesizing novel this compound derivatives with improved bioactivity?
- Design of Experiments (DoE): Use factorial designs to screen variables (temperature, catalyst loading) and identify synergistic effects.
- High-throughput screening: Automate parallel reactions to test diverse substrates under controlled conditions.
- In situ monitoring: Employ techniques like ReactIR or LC-MS to track intermediate formation and adjust parameters dynamically .
Q. How can researchers integrate computational modeling with experimental data to study catalytic mechanisms involving this compound?
- Molecular docking: Predict binding affinities of this compound with target enzymes using software like AutoDock.
- Molecular Dynamics (MD) simulations: Simulate ligand-protein interactions over nanosecond timescales to identify stable conformations.
- Experimental validation: Compare simulation results with kinetic assays (e.g., IC50 values) or mutagenesis studies to validate proposed mechanisms .
Q. What strategies address discrepancies in spectroscopic data across different batches of this compound?
- Batch analysis: Perform statistical comparisons (e.g., t-tests) on key spectral peaks to identify outliers.
- Impurity profiling: Use LC-MS or 2D NMR (COSY, HSQC) to detect trace side products or degradation compounds.
- Environmental controls: Monitor lab conditions (humidity, temperature) during synthesis and storage to minimize batch variability .
Methodological Best Practices
- Data interpretation: Always contextualize findings within existing literature. For example, if this compound exhibits unexpected solubility, compare with structurally analogous compounds .
- Collaboration: Engage with interdisciplinary teams to address technical limitations (e.g., crystallography for ambiguous structures) .
- Ethical reporting: Disclose all negative results (e.g., failed syntheses) to prevent redundant efforts and highlight research gaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
